Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
Brand Name:
Vulcanchem
CAS No.:
929840-49-3
VCID:
VC0370418
InChI:
InChI=1S/C20H20N2O5S/c1-12(2)27-19(24)13-4-9-16-17(10-13)28-20(21-16)22-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
SMILES:
CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula:
C20H20N2O5S
Molecular Weight:
400.4g/mol
Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
CAS No.: 929840-49-3
Main Products
VCID: VC0370418
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.4g/mol
CAS No. | 929840-49-3 |
---|---|
Product Name | Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate |
Molecular Formula | C20H20N2O5S |
Molecular Weight | 400.4g/mol |
IUPAC Name | propan-2-yl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Standard InChI | InChI=1S/C20H20N2O5S/c1-12(2)27-19(24)13-4-9-16-17(10-13)28-20(21-16)22-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Standard InChIKey | FVNIAGKFNDQIMK-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES | CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC |
PubChem Compound | 16423852 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume